O-5-Bromopyridin-3-yl dimethylcarbamothioate
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Overview
Description
“O-5-Bromopyridin-3-yl dimethylcarbamothioate” is a chemical compound with the CAS number 1245563-14-7 . Its molecular formula is C8H9BrN2OS and it has a molecular weight of 261.14 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “O-5-Bromopyridin-3-yl dimethylcarbamothioate” is 1S/C8H9BrN2OS/c1-11(2)8(13)12-7-3-6(9)4-10-5-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“O-5-Bromopyridin-3-yl dimethylcarbamothioate” has a molecular weight of 261.14 . The compound is typically stored in a refrigerated environment .Scientific Research Applications
Synthesis and Modular Applications
A general and practical methodology has been developed for the preparation of diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides, demonstrating the utility of bromopyridyl compounds in nucleoside chemistry. These intermediates undergo palladium-catalyzed cross-coupling reactions, aminations, and other modifications, highlighting their versatility in synthesizing complex organic molecules (Štefko, Slavětínská, Klepetářová, & Hocek, 2011).
Biological Evaluation
The antibacterial and antifungal activities of novel azetidine derivatives, including compounds structurally related to O-5-Bromopyridin-3-yl dimethylcarbamothioate, have been investigated, showing acceptable results. This indicates potential applications in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Chemical Reactions and Catalysis
Research on bromopyridines includes their use in selective amination reactions catalyzed by palladium complexes, which is essential for introducing amino groups into aromatic systems, demonstrating their importance in synthetic organic chemistry (Ji, Li, & Bunnelle, 2003). Additionally, the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid has been investigated, offering a green and efficient method to synthesize aminonicotinic acid, a valuable intermediate for pharmaceuticals (Feng, Huang, Liu, & Wang, 2010).
Safety And Hazards
properties
IUPAC Name |
O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c1-11(2)8(13)12-7-3-6(9)4-10-5-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLIIDNTFHXSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682450 |
Source
|
Record name | O-(5-Bromopyridin-3-yl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-5-Bromopyridin-3-yl dimethylcarbamothioate | |
CAS RN |
1245563-14-7 |
Source
|
Record name | O-(5-Bromopyridin-3-yl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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